molecular formula C16H14N2O2S2 B2966210 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421529-03-4

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2966210
CAS No.: 1421529-03-4
M. Wt: 330.42
InChI Key: LGUISJDVPUGONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A study by Haridevamuthu et al. (2023) explored the anticancer activities of sulfur-containing heterocyclic analogs, highlighting the potential of hydroxyl-containing benzo[b]thiophene analogs to induce apoptotic cell death in laryngeal carcinoma cells in vitro. These compounds demonstrated selectivity towards cancer cells, suggesting a possible application of similar benzo[d]thiazol-2-yloxy derivatives in cancer therapy. The findings indicate that the presence of a hydroxyl group contributes significantly to anticancer activity, enhancing antioxidant enzyme activity and reducing ROS production. Molecular docking studies suggested strong interactions with proteins that could aid in combination therapy, enhancing drug bioavailability (Haridevamuthu et al., 2023).

Antimicrobial and Antifungal Activities

Research on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed that these compounds exhibit significant antimicrobial properties. This study, conducted by Patel and Patel (2017), points towards the utility of such derivatives in developing new antimicrobial agents, suggesting that 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone could also be explored for its antimicrobial efficacy (Patel & Patel, 2017).

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)18-9-11(10-18)20-16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUISJDVPUGONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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